

Application Note: Efficacy of Aztreonam Against *Pseudomonas aeruginosa*

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Compound of Interest

Compound Name: Aztreonam

Cat. No.: B1174560

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Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents. It is a common cause of healthcare-associated infections, particularly in immunocompromised individuals and patients with cystic fibrosis (CF).[1] **Aztreonam**, a synthetic monobactam β -lactam antibiotic, has been a therapeutic option due to its specific activity against aerobic Gram-negative bacteria and its stability against many β -lactamases.[2] It exhibits a high affinity for penicillin-binding protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis.[2] In 2010, an inhaled formulation of **aztreonam** was approved for the chronic suppression of *P. aeruginosa* in CF patients.[2][3] However, the efficacy of **aztreonam** is increasingly challenged by the evolution of resistance.[1][2][3]

The Rise of Resistance and Combination Therapies

Clinical use of **aztreonam** has been met with the emergence of resistance, often through chromosomal mutations that develop during therapy.[3][4] Common resistance mechanisms include the upregulation of efflux pumps, modification of the PBP3 target, and enzymatic degradation by β -lactamases.[5] To counteract this, the combination of **aztreonam** with a β -lactamase inhibitor, avibactam, is in clinical development.[6][7] Avibactam protects **aztreonam** from hydrolysis by a broad spectrum of serine β -lactamases (Ambler classes A, C, and some D), restoring its activity against many resistant isolates.[6] This combination is particularly promising for treating infections caused by metallo- β -lactamase (MBL)-producing bacteria, as

aztreonam itself is stable against MBLs, while avibactam inhibits co-produced serine β -lactamases.[\[6\]](#)[\[8\]](#)

Quantitative Efficacy Data

The in vitro activity of **aztreonam** and **aztreonam**-avibactam against *P. aeruginosa* has been evaluated in large-scale surveillance studies. Minimum Inhibitory Concentration (MIC) values, particularly the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively), are key metrics.

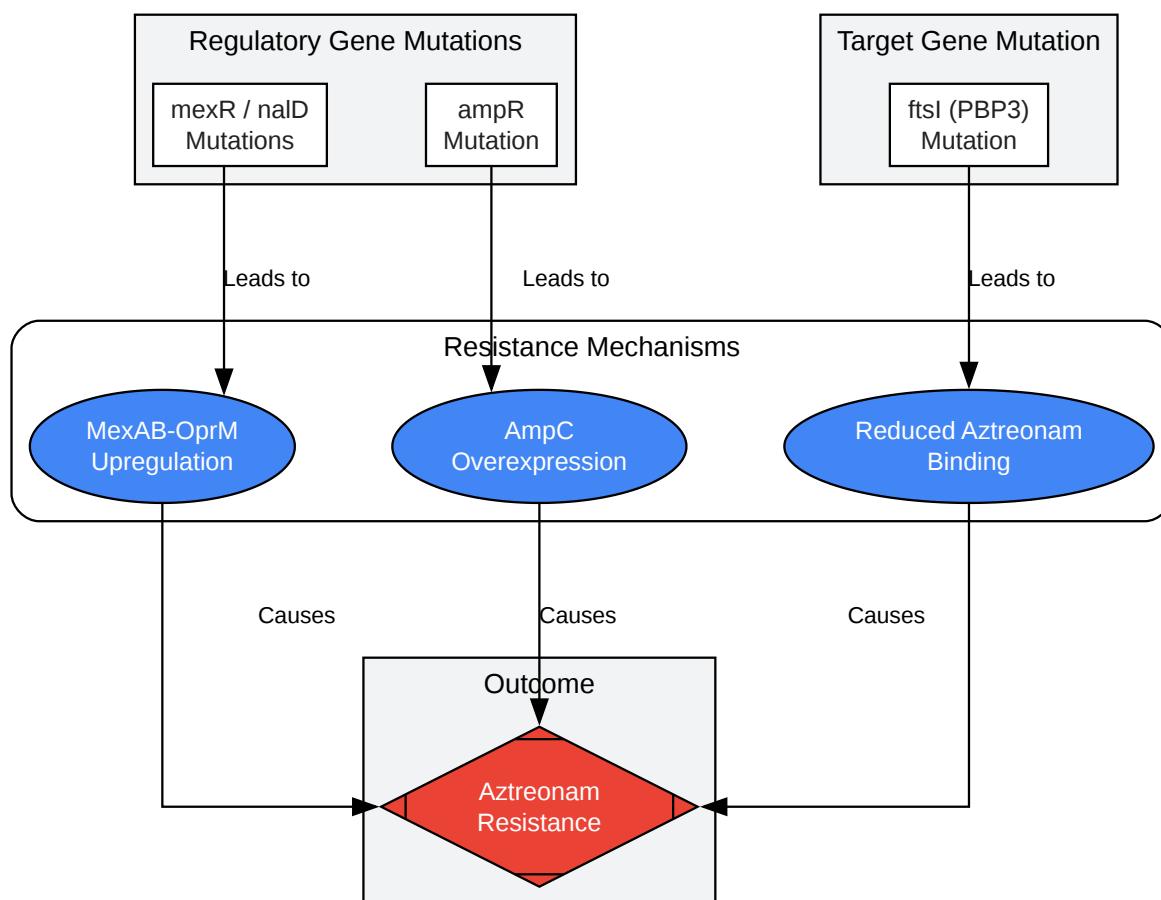
Compound	Isolate Set (n)	Year of Collection	MIC ₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference
Aztreonam	Global (11,842)	2012-2015	-	32	[6]
Aztreonam-Avibactam	Global (11,842)	2012-2015	-	32	[6]
Aztreonam	MBL-positive (452)	2012-2015	-	64	[6]
Aztreonam-Avibactam	MBL-positive (452)	2012-2015	-	32	[6]
Aztreonam-Avibactam	ICU Patients	-	-	-	78.0% inhibited at ≤8 mg/L [9] [10] [11]
Aztreonam-Avibactam	Non-ICU Patients	-	-	-	81.9% inhibited at ≤8 mg/L [9] [10] [11]

Note: Avibactam was tested at a fixed concentration of 4 μg/mL.

Key Mechanisms of Aztreonam Resistance in *P. aeruginosa*

Resistance to **aztreonam** in *P. aeruginosa* is multifactorial, often resulting from the accumulation of several chromosomal mutations rather than a single event.[\[1\]](#)[\[3\]](#)

- **Efflux Pump Upregulation:** The most frequently observed mechanism involves the hyperexpression of the MexAB-OprM multidrug efflux pump.[\[2\]](#) This is typically caused by mutations in its negative transcriptional regulators, *mexR* and *nalD*.[\[1\]](#)[\[2\]](#)[\[3\]](#) These mutations disrupt the repressors, leading to constitutive high-level expression of the pump, which actively removes **aztreonam** from the cell.
- **Target Modification:** Mutations in the *ftsI* gene, which encodes the primary target of **aztreonam**, PBP3, can reduce the drug's binding affinity.[\[5\]](#) This alteration prevents **aztreonam** from effectively inhibiting cell wall synthesis.
- **Enzymatic Degradation:** Overexpression of the chromosomally encoded AmpC β -lactamase (also known as PDC) can lead to the hydrolysis of **aztreonam**.[\[5\]](#)[\[12\]](#) Mutations in the *ampR* gene, a transcriptional regulator of *ampC*, can lead to its derepression and subsequent overexpression.[\[12\]](#)



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Aztreonam resistance pathways in *P. aeruginosa*.

Protocols: Antimicrobial Susceptibility Testing

The reference method for determining the MIC of **aztreonam** against *P. aeruginosa* is the broth microdilution (BMD) method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).^{[13][14]}

Protocol: Broth Microdilution for **Aztreonam** MIC Determination

This protocol describes the determination of the MIC of **aztreonam** against *P. aeruginosa* isolates in a 96-well microtiter plate format.

1. Materials and Reagents:

- *P. aeruginosa* isolate(s) for testing
- Quality control (QC) strain (e.g., *P. aeruginosa* ATCC 27853)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[[14](#)][[15](#)]
- **Aztreonam** analytical powder
- Sterile 96-well U-bottom microtiter plates
- Sterile reagent reservoirs
- Multichannel pipette (8- or 12-channel)
- Spectrophotometer or McFarland turbidity standards (0.5 standard)
- Sterile saline or phosphate-buffered saline (PBS)
- 35°C ± 2°C ambient air incubator[[14](#)]

2. Preparation of Inoculum:

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the *P. aeruginosa* isolate.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB), followed by another dilution based on the volume to be added to the wells.

3. Preparation of Antibiotic Dilutions:

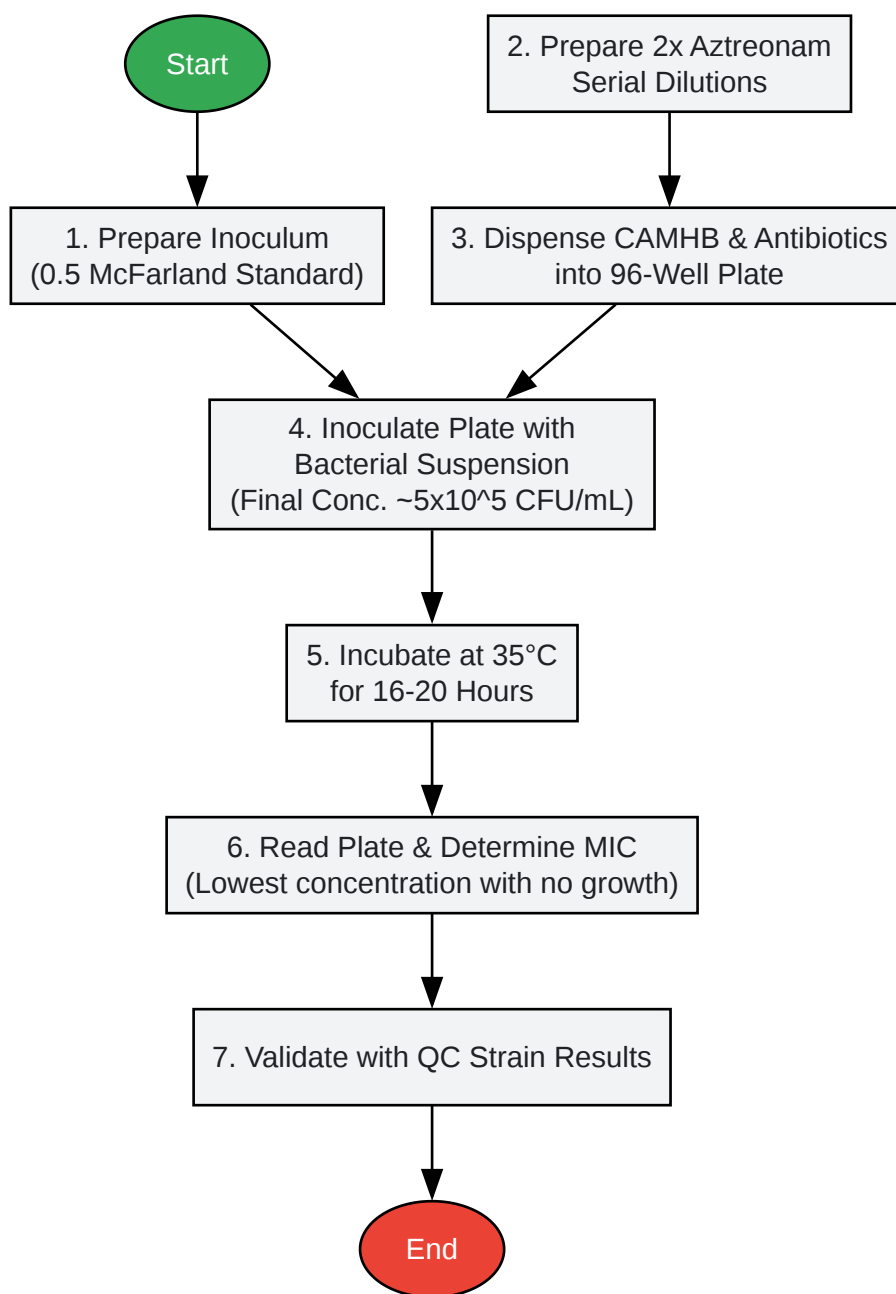
- Prepare a stock solution of **aztreonam** according to CLSI M100 guidelines.
- Perform serial two-fold dilutions of **aztreonam** in CAMHB in separate tubes or a deep-well plate to create concentrations that are twice the desired final concentrations in the assay plate.
- Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
- Add 50 µL of the appropriate 2x-concentrated **aztreonam** dilution to each well in the corresponding column, creating a concentration gradient across the plate (e.g., from 128 µg/mL down to 0.25 µg/mL).
- Leave one column for a positive control (no antibiotic) and another for a sterility control (no bacteria).

4. Inoculation and Incubation:

- Using a multichannel pipette, inoculate each well (except the sterility control wells) with 50 µL of the final bacterial inoculum (prepared in Step 2). This brings the total volume in each well to 100 µL and dilutes the antibiotic to its final 1x concentration.
- The final bacterial concentration in each well should be approximately 5×10^5 CFU/mL.
- Cover the plate with a lid and incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.[\[14\]](#)

5. Interpretation of Results:

- After incubation, examine the plate for bacterial growth. The sterility control well should show no growth. The positive control well should show distinct turbidity.
- The MIC is defined as the lowest concentration of **aztreonam** that completely inhibits visible growth of the organism, as detected by the unaided eye.
- Compare the resulting MIC for the QC strain to the acceptable ranges published in the current CLSI M100 document to validate the test run.



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Workflow for Broth Microdilution MIC Testing.

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